(-)-N-Desmethyl Tramadol

Descripción general

Descripción

(-)-N-Desmethyl Tramadol: is a metabolite of tramadol, a widely used analgesic. Tramadol is a synthetic opioid that is commonly prescribed for the treatment of moderate to severe pain. The compound this compound is formed through the N-demethylation of tramadol, primarily catalyzed by the cytochrome P450 enzyme system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Desmethyl Tramadol typically involves the N-demethylation of tramadol. This can be achieved using various reagents such as thionyl chloride or acetic anhydride in the presence of a suitable solvent like dimethylformamide or chlorobenzene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (-)-N-Desmethyl Tramadol can undergo oxidation reactions, typically forming N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted analogs of this compound .

Aplicaciones Científicas De Investigación

Pain Management

One of the primary applications of (-)-N-Desmethyl Tramadol is in the treatment of pain. Research indicates that this compound has significant efficacy in managing various types of pain, including:

- Acute Pain : Studies have shown that this compound can effectively reduce acute pain levels, making it a candidate for post-operative pain management.

- Chronic Pain : Its long-lasting effects may benefit patients suffering from chronic conditions such as arthritis and neuropathic pain.

A patent outlines the use of O-desmethyl-N-mono-desmethyl-tramadol (which includes this compound) for treating conditions like burn pain, wound pain, visceral pain, and cancer pain due to its high μ-opioid receptor affinity .

Treatment of Urinary Incontinence and Diarrhea

Recent findings suggest that this compound may also be effective in treating urinary incontinence and diarrhea. The mechanism appears to involve its action on opioid receptors, which can modulate bowel activity and urinary function .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies indicate that this metabolite is formed through N-demethylation of tramadol and exhibits distinct metabolic pathways that influence its efficacy and safety profile.

Acute Poisoning Cases

A study involving 144 patients with acute tramadol poisoning provided insights into the clinical implications of tramadol metabolites, including this compound. The study highlighted common symptoms associated with overdose, such as seizures and respiratory depression, emphasizing the need for careful dosing and monitoring during treatment .

Pharmacological Studies

Research employing advanced analytical techniques like LC-MS/MS has been conducted to assess the levels of tramadol and its metabolites in biological samples. These studies have demonstrated the presence of this compound in patients undergoing treatment for depression, suggesting a potential role in managing depressive symptoms alongside pain relief .

Comparative Efficacy Table

| Application | Efficacy | Notes |

|---|---|---|

| Pain Management | High | Effective for acute and chronic pain conditions |

| Urinary Incontinence | Moderate | Potential benefits noted; further research needed |

| Diarrhea | Moderate | Mechanism linked to opioid receptor activity |

| Acute Poisoning | Critical | Symptoms include seizures; requires careful monitoring |

Mecanismo De Acción

Molecular Targets and Pathways: (-)-N-Desmethyl Tramadol exerts its effects primarily through the activation of μ-opioid receptors in the central nervous system. It also inhibits the reuptake of norepinephrine and serotonin, enhancing inhibitory effects on pain transmission .

Pathways Involved: The compound modulates pain perception by interacting with the μ-opioid receptors and inhibiting the reuptake of monoamines. This dual mechanism of action contributes to its analgesic properties .

Comparación Con Compuestos Similares

Tramadol: The parent compound, which is a racemic mixture of two enantiomers.

O-Desmethyl Tramadol: Another metabolite of tramadol with higher affinity for μ-opioid receptors.

Codeine: A naturally occurring opioid with similar analgesic properties.

Morphine: A potent opioid analgesic with a different pharmacokinetic profile

Uniqueness: (-)-N-Desmethyl Tramadol is unique due to its specific metabolic pathway and dual mechanism of action. Unlike other opioids, it not only activates μ-opioid receptors but also inhibits the reuptake of norepinephrine and serotonin, providing a broader spectrum of analgesic effects .

Actividad Biológica

(-)-N-Desmethyl Tramadol, also known as M2, is a significant metabolite of tramadol and plays a crucial role in the pharmacological effects associated with this widely used analgesic. Understanding its biological activity is essential for evaluating its efficacy and safety in clinical settings.

This compound is produced through the demethylation of tramadol primarily via the cytochrome P450 enzymes CYP2B6 and CYP3A4. This metabolic pathway is critical as it influences the pharmacokinetics and pharmacodynamics of tramadol. Unlike its parent compound, this compound does not require further metabolism to exert its effects, which makes it particularly relevant in patients with variations in metabolic enzyme activity, such as those with reduced CYP2D6 activity .

Pharmacodynamics

This compound exhibits unique pharmacological properties:

- Opioid Receptor Activity : It has been shown to have a lower affinity for μ-opioid receptors compared to its counterpart (+)-O-desmethyltramadol (M1), but retains some agonistic activity that contributes to its analgesic effects .

- Norepinephrine Reuptake Inhibition : Notably, this compound acts as a norepinephrine reuptake inhibitor, enhancing pain relief through increased norepinephrine levels in the synaptic cleft .

- Serotonin Reuptake : Both enantiomers of tramadol, including this compound, do not significantly inhibit serotonin reuptake, which differentiates their mechanisms from other opioids that might contribute to serotonin syndrome when combined with serotonergic agents .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its bioavailability and elimination:

- Bioavailability : After oral administration, the relative bioavailability of N-desmethyl tramadol is approximately 92.4% compared to intravenous administration .

- Elimination Half-Life : The mean elimination half-life is about 6 hours, which aligns with the pharmacokinetic profile of tramadol and its metabolites .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 92.4% |

| Elimination Half-Life | ~6 hours |

| Cmax (IV) | 16.8 ng/mL |

| AUC (IV) | 613.9 h·ng/mL |

Clinical Implications

The clinical implications of this compound are significant:

- Pain Management : Its role as a norepinephrine reuptake inhibitor suggests potential utility in managing neuropathic pain and other complex pain syndromes where traditional opioids may be less effective .

- Adverse Effects : While tramadol is generally considered to have a lower risk of dependence compared to stronger opioids, the presence of this compound may still contribute to side effects such as sedation and respiratory depression, particularly when combined with other CNS depressants .

Case Studies

Several studies have highlighted the effects of this compound in various populations:

- Postoperative Pain Management : A study demonstrated that patients receiving tramadol experienced significant pain relief post-surgery, attributed in part to the action of this compound as an active metabolite contributing to overall analgesia .

- Animal Models : Research involving rodent models indicated that combinations of tramadol and its metabolites could lead to altered toxicity profiles, emphasizing the need for careful monitoring when used alongside benzodiazepines due to increased risks of respiratory depression .

Propiedades

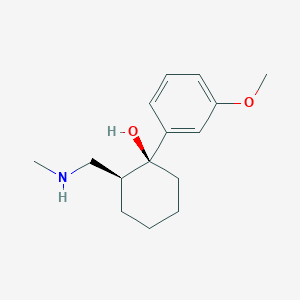

IUPAC Name |

(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.